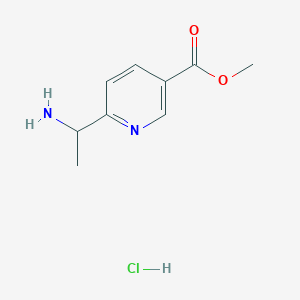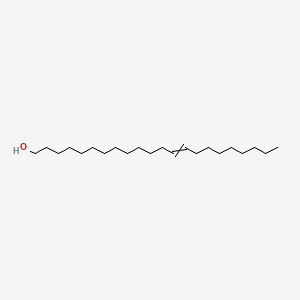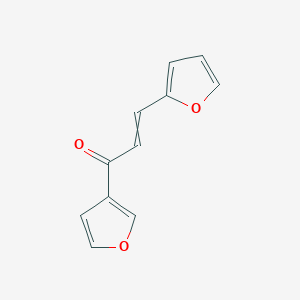
(S,R,S)-AHPC-PEG4-NH2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine group. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride typically involves multiple steps, starting with the preparation of the VHL ligand and the PEG linker. The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and hydroxylation. The PEG linker is then attached to the VHL ligand through a nucleophilic substitution reaction, forming the final conjugate. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts, such as N,N’-diisopropylcarbodiimide (DIC), to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques, such as chromatography, to isolate the desired compound .
Propriétés
Formule moléculaire |
C32H50ClN5O8S |
|---|---|
Poids moléculaire |
700.3 g/mol |
Nom IUPAC |
1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H |
Clé InChI |
MSKHBFIXTCSMKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)

![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)

![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)


![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
